molecular formula C7H18N2 B009495 N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine CAS No. 19764-61-5

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

Cat. No. B009495
CAS RN: 19764-61-5
M. Wt: 130.23 g/mol
InChI Key: DJVWTEQJNMZOQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and analogs related to N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine involves complex organic synthesis techniques. For instance, Mukobata et al. (2010) describe a convenient method for synthesizing a useful intermediate for oligonucleotide construction, showcasing the importance of protective groups in synthesis processes (Mukobata et al., 2010). Similarly, Hocková et al. (1999) provide insights into regioselective preparation of alkyl derivatives of adenine, further illustrating the synthesis intricacies (Hocková et al., 1999).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and potential applications of chemical compounds. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined by X-ray crystallography, highlighting the importance of structural determination in the development of cyclooxygenase-2 inhibitors (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical properties and reactions reveal the reactivity and potential applications of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine. For instance, Girreser et al. (1998) describe a generally applicable synthesis process involving reaction with paraformaldehyde and dimethylamine, showcasing the compound's versatility in organic synthesis (Girreser et al., 1998).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are essential for its application in scientific research. While specific studies on the physical properties of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine were not directly found, related research emphasizes the importance of understanding these characteristics for application development.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and degradation pathways, are crucial for the practical application of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine. Research by Yang et al. (2002) on the fluorescence enhancement of similar compounds provides insight into the chemical behavior and potential applications in materials science (Yang et al., 2002).

Scientific Research Applications

Kinetics and Formation Mechanisms of N-Nitrosodimethylamine (NDMA)

Kinetics and Formation Mechanisms in Water Research by Sharma (2012) provides a detailed insight into the kinetics and mechanisms involved in the formation and destruction of N-nitrosodimethylamine (NDMA) in water. The study explores the reaction kinetics of NDMA precursors with various disinfectants and suggests that secondary and tertiary amines, including moieties of dimethylamine, could be significant sources of NDMA in treated water. Additionally, the paper discusses various NDMA destruction methods, including biodegradation and oxidation processes, highlighting the complexity of NDMA's behavior in water systems (Sharma, 2012).

Nitrosamine Formation in Fungi-Contaminated Foods Li, Ji, and Cheng (1986) investigated the occurrence of nitroso compounds, including NDMA, in fungi-contaminated foods. The study found that certain fungi can facilitate the formation of nitrosamines under specific conditions, potentially leading to the occurrence of carcinogens in moldy food products. This research underscores the relevance of NDMA and related compounds in food safety and public health contexts (Li, Ji, & Cheng, 1986).

NDMA and Health Implications

NDMA and Water Technology Nawrocki and Andrzejewski (2011) provided a comprehensive overview of the issues related to the presence of nitrosamines, particularly NDMA, in water technology. The paper discusses the emergence of nitrosamines as a significant concern in drinking water science, their formation mechanisms, and the challenges in removing these compounds from water. This research is crucial for understanding the potential health risks associated with NDMA in water supplies and the technological challenges in mitigating these risks (Nawrocki & Andrzejewski, 2011).

Amines and Amine-Related Compounds in Surface Waters Poste, Grung, and Wright (2014) reviewed the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters. The paper emphasizes the need for more research on the prevalence and toxicity of amines, nitrosamines, and nitramines in natural waters, highlighting the potential risks these compounds pose to drinking water supplies and public health (Poste, Grung, & Wright, 2014).

Nitrosamines and Water An Overview

Mustapha et al. (2021) reviewed the occurrence of N-nitrosodimethylamine (NDMA) in swimming pools, discussing the health implications and the mutagenic and genotoxic potentials of this compound. The study highlights the need for more research to understand the health consequences of exposure to NDMA in recreational water environments (Mustapha et al., 2021).

Safety And Hazards

The safety and hazards associated with “N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine” are not explicitly detailed in the search results. However, similar compounds often have safety information available, such as pictograms, signal words, hazard statements, and precautionary statements19.


Future Directions

The future directions for “N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine” are not explicitly detailed in the search results. However, therapeutic peptides, which can contain aminomethyl groups, are a hot topic in pharmaceutical research, with potential for future developments10.


Relevant Papers
Several papers were found during the search, but none specifically discuss “N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine”. However, they do discuss related topics such as the synthesis of aminomethyl compounds34, the mechanism of action of aminomethyl groups367, and the future directions of therapeutic peptides10.


properties

IUPAC Name

2-N,2-N,3-trimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVWTEQJNMZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585480
Record name N~2~,N~2~,3-Trimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

CAS RN

19764-61-5
Record name N2,N2,3-Trimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~,3-Trimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-amino-3-methylbutan-2-yl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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